N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-5,6-diphenylpyrazin-2-amine
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Overview
Description
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-5,6-diphenylpyrazin-2-amine: is a complex organic compound belonging to the class of diphenylpyrazine derivatives This compound is known for its unique chemical structure, which includes two diphenylpyrazine moieties connected by a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-5,6-diphenylpyrazin-2-amine involves multiple steps. One common method includes the following stages:
Formation of the Intermediate: The initial step involves the reaction of 5,6-diphenylpyrazine with a suitable alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-bromobutylamine under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Systems: Implementing advanced purification systems to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-5,6-diphenylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-5,6-diphenylpyrazin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-5,6-diphenylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in critical biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-5,6-diphenylpyrazin-2-amine can be compared with other similar compounds, such as:
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide: Known for its prostacyclin receptor agonist activity.
4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid: A related compound with similar structural features.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C36H31N5O |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
N-[4-(5,6-diphenylpyrazin-2-yl)oxybutyl]-5,6-diphenylpyrazin-2-amine |
InChI |
InChI=1S/C36H31N5O/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)40-31(25-38-33)37-23-13-14-24-42-32-26-39-34(28-17-7-2-8-18-28)36(41-32)30-21-11-4-12-22-30/h1-12,15-22,25-26H,13-14,23-24H2,(H,37,40) |
InChI Key |
ISGCBVIPWFRIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)NCCCCOC4=CN=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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